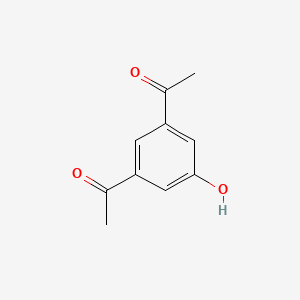

1-(3-Acetyl-5-hydroxyphenyl)ethanone

Description

Contextualization of Acetophenone (B1666503) Scaffolds in Organic Chemistry

The acetophenone scaffold, the simplest form of a phenyl ethanone (B97240), is a fundamental building block in synthetic chemistry. echemi.com Its chemical reactivity and structural simplicity make it an ideal precursor for constructing more complex molecules, including a wide array of heterocyclic compounds. echemi.com The presence of the carbonyl group and the aromatic ring allows for a variety of chemical transformations, such as electrophilic aromatic substitution on the ring and nucleophilic addition at the carbonyl carbon. This dual reactivity is leveraged in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. These libraries are invaluable in the search for new drug candidates and materials with novel properties.

Significance of Phenolic and Acetylated Aromatic Motifs

The incorporation of phenolic (hydroxyl) and acetyl (ethanoyl) groups onto an aromatic ring introduces significant changes in the molecule's physical, chemical, and biological properties. Phenols are ubiquitous in nature and are well-known for their antioxidant capabilities and roles as key intermediates in the biosynthesis of many natural products.

The acetyl group, a common acyl moiety, is central to fundamental organic reactions like the Friedel-Crafts acylation. This reaction is a classic method for forming carbon-carbon bonds with aromatic rings, leading to the synthesis of aromatic ketones. stackexchange.comresearchgate.net The interplay between a hydroxyl group and one or more acetyl groups on the same aromatic ring can lead to complex electronic effects and intramolecular interactions, such as hydrogen bonding, which influence the molecule's conformation and reactivity. The presence of these motifs is crucial in many biologically active compounds and is a key area of investigation in medicinal chemistry.

Overview of Research Directions for Poly-Substituted Aromatic Ketones

Research into poly-substituted aromatic ketones, including molecules like 1-(3-Acetyl-5-hydroxyphenyl)ethanone, is driven by the quest for compounds with tailored functionalities. The strategic placement of multiple substituents on the aromatic ring allows for fine-tuning of electronic and steric properties. This control is essential in designing molecules for specific applications, such as:

Medicinal Chemistry: Developing novel therapeutic agents by modifying scaffolds to enhance binding affinity to biological targets.

Materials Science: Creating new polymers and functional materials where the ketone moiety can be used for cross-linking or as a synthetic handle.

Agrochemicals: Synthesizing new pesticides and herbicides with improved efficacy and environmental profiles.

A primary synthetic challenge in this area is achieving regioselectivity—controlling the precise position of incoming substituents on an already substituted ring. Methodologies like directed ortho-metalation and regioselective Friedel-Crafts reactions are key tools employed by chemists to overcome these challenges and access specific isomers of poly-substituted aromatic ketones.

The Chemical Compound: this compound

Therefore, the following sections provide information based on established principles of organic chemistry and data from closely related structural analogs.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve the di-acylation of a suitably protected phenol (B47542) derivative. The classic Friedel-Crafts acylation of phenol itself typically yields a mixture of ortho- and para-hydroxyacetophenone. researchgate.net Achieving a meta-disubstituted pattern as seen in the target molecule is non-trivial.

A potential precursor for the synthesis is 3,5-dihydroxyacetophenone. Selective acylation of one hydroxyl group, followed by protection, acylation of the aromatic ring, and subsequent deprotection could theoretically yield the desired product. Another approach could involve the Fries rearrangement of an appropriate di-acetylated resorcinol (B1680541) derivative. However, without specific literature, these pathways remain hypothetical.

Characterization would rely on standard spectroscopic techniques. The data would be expected to conform to the proposed structure, but specific experimental data for this compound is not present in peer-reviewed literature. For illustrative purposes, the known crystal structure data for a related isomer, 1-(5-Acetyl-2-hydroxyphenyl)ethanone, is presented below to demonstrate the type of detailed structural information that would be obtained from such an analysis. nih.gov

Interactive Table 1: Crystal Data and Structure Refinement for the Isomer 1-(5-Acetyl-2-hydroxyphenyl)ethanone nih.gov

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 178.18 |

| Temperature | 153 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.1134(2) Å, α = 90°b = 10.9260(3) Å, β = 98.485(2)°c = 11.5291(3) Å, γ = 90° |

| Volume | 886.25(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.335 Mg/m³ |

Note: The data presented in this table is for the isomer 1-(5-Acetyl-2-hydroxyphenyl)ethanone, as detailed crystallographic data for this compound is not available in the cited literature.

Research Findings and Applications

There are no specific research articles detailing the applications or biological activity of this compound. Research on structurally similar compounds, such as other dihydroxyacetophenone or diacetylphenol derivatives, explores their potential as inhibitors for enzymes like phosphodiesterases or as intermediates in the synthesis of more complex bioactive molecules. nih.gov For example, derivatives of 2,4-dihydroxyacetophenone have been investigated for their inhibitory effects on certain enzymes. nih.gov However, any potential application for the 3-acetyl-5-hydroxy isomer remains speculative without direct experimental evidence.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetyl-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6(11)8-3-9(7(2)12)5-10(13)4-8/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZBAHXVFBVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629263 | |

| Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87533-51-5 | |

| Record name | 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Acetyl 5 Hydroxyphenyl Ethanone and Analogous Structures

Direct Functionalization of Aromatic Substrates

Directly introducing functional groups onto an aromatic ring is often the most atom-economical approach. For hydroxyacetophenones, this typically involves electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

Friedel-Crafts Acylation Approaches to Hydroxyacetophenones

The Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones by reacting an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.gov However, the direct acylation of phenols presents challenges. The phenolic hydroxyl group can coordinate with the Lewis acid, deactivating the ring towards the desired C-acylation (ring attack) and promoting O-acylation (ester formation) instead. tandfonline.com

To circumvent this, the Fries rearrangement is often employed. This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. orgsyn.org The reaction typically yields a mixture of ortho and para isomers, with the product ratio being highly dependent on reaction conditions such as temperature and solvent.

Another effective strategy is the Houben-Hoesch reaction , which utilizes a nitrile as the acylating agent in the presence of an acid catalyst to form a ketimine intermediate that is subsequently hydrolyzed to the aryl ketone. bncollegebgp.ac.inwikipedia.org This method is particularly successful for electron-rich substrates like polyhydroxy phenols. bncollegebgp.ac.inorganicreactions.org For instance, the reaction of resorcinol (B1680541) with acetonitrile (B52724) and a Lewis acid catalyst yields 2,4-dihydroxyacetophenone. bncollegebgp.ac.in Similarly, the Nencki reaction involves the acylation of phenols with a carboxylic acid in the presence of zinc chloride. youtube.comindexcopernicus.comias.ac.in

Table 1: Comparison of Acylation Reactions for Phenols

| Reaction Name | Acylating Agent | Catalyst | Typical Substrates | Key Features |

| Friedel-Crafts Acylation | Acyl Halide / Anhydride | Lewis Acid (e.g., AlCl₃) | Activated Aromatics | Can be complicated by O-acylation in phenols. |

| Fries Rearrangement | (Phenolic Ester) | Lewis Acid (e.g., AlCl₃) | Phenolic Esters | Rearrangement of O-acylated product to C-acylated ortho/para isomers. |

| Houben-Hoesch Reaction | Nitrile (e.g., CH₃CN) | Lewis Acid (e.g., ZnCl₂) + HCl | Polyhydroxy Phenols, Phenolic Ethers | Effective for highly activated, electron-rich rings. bncollegebgp.ac.inorganicreactions.org |

| Nencki Reaction | Carboxylic Acid | Zinc Chloride (ZnCl₂) | Phenols, Resorcinol | A method to directly C-acylate phenols using carboxylic acids. youtube.comindexcopernicus.com |

Regioselective Hydroxylation and Acylation Strategies

Achieving the specific 1,3,5-substitution pattern of 1-(3-acetyl-5-hydroxyphenyl)ethanone requires regioselective control. The starting material of choice for this compound is typically 1,3-dihydroxybenzene (resorcinol). wikipedia.orgoc-praktikum.de The two hydroxyl groups of resorcinol are strongly activating and direct electrophiles to the ortho and para positions (positions 2, 4, and 6).

The synthesis of 4,6-diacetylresorcinol (B1214101) is a diacylation of resorcinol. asianpubs.orgresearchgate.net This reaction can be performed using acetic acid as the acetylating agent with a catalyst like methanesulfonic acid, offering a greener alternative to traditional metal catalysts and acetic anhydride. asianpubs.orgsemanticscholar.orgresearchgate.net The reaction proceeds in high yield, demonstrating the strong directing effect of the two hydroxyl groups to the C4 and C6 positions. asianpubs.orgsemanticscholar.org Clay catalysts have also been explored for the acylation of resorcinol, though these can sometimes lead to a mixture of C-acylated and O-acylated products. tandfonline.com

Multi-step Organic Synthesis Sequences

When direct functionalization is not feasible or lacks the required selectivity, multi-step sequences involving the construction and subsequent modification of molecular intermediates are employed.

Claisen-Schmidt Condensation and Chalcone (B49325) Intermediates

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (often aromatic and lacking α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. gordon.eduwikipedia.org This reaction is a robust and versatile method for C-C bond formation. researchgate.net

Hydroxyacetophenones are excellent substrates for this reaction. taylorfrancis.com They can be condensed with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent to produce hydroxy-substituted chalcones. taylorfrancis.comijper.org These chalcones are valuable intermediates because their α,β-unsaturated carbonyl system serves as a key electrophilic site for further transformations. ijper.org

Table 2: Examples of Claisen-Schmidt Condensation Conditions

| Ketone Substrate | Aldehyde Substrate | Base | Solvent | Reaction Condition | Reference |

| Acetophenone (B1666503) | Substituted Benzaldehyde | KOH | Ethanol (B145695) | Stirring at room temperature | ijper.org |

| 4-Acetylpyridine | Aromatic Aldehyde | KOH | Ethanol | Stirring at room temperature | |

| 2'-Hydroxyacetophenone | Chlorobenzaldehydes | MgO | (Not specified) | Kinetic and FTIR studies | taylorfrancis.com |

| p-Amino Acetophenone | p-Nitro Benzaldehyde | NaOH | Ethanol | (Not specified) | ajrconline.org |

| 4-Morpholinoacetophenone | 4-Formyl Pyrazole (B372694) | KOH | Ethanol | Stirring at room temperature | orientjchem.org |

Heterocyclic Ring Annulation and Cyclocondensation Reactions

Chalcones, synthesized via the Claisen-Schmidt condensation, are pivotal precursors for a wide array of heterocyclic compounds through cyclocondensation reactions. The electron-deficient double bond and the carbonyl group of the chalcone are ideal sites for reaction with binucleophilic reagents.

Synthesis of Pyrimidines : Pyrimidine (B1678525) derivatives can be synthesized by reacting chalcones with compounds containing an N-C-N moiety, such as urea, thiourea, or guanidine (B92328) hydrochloride. ijper.orgresearchgate.net The reaction is typically carried out under basic conditions, often by refluxing in an ethanolic potassium hydroxide solution, leading to the formation of the six-membered pyrimidine ring. ijper.orgajrconline.org Microwave-assisted synthesis has also been employed as an environmentally friendly method to accelerate these reactions and improve yields. ijper.org

Synthesis of Pyrazoles : Pyrazoles and their dihydro-analogs (pyrazolines) are readily prepared from the reaction of chalcones with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). nih.govresearchgate.netresearchgate.netnih.gov The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the five-membered pyrazole ring. researchgate.net The reaction is often conducted in solvents like ethanol or acetic acid. researchgate.netnih.gov

Catalytic and Green Chemistry Perspectives in Synthesis

One notable advancement is the use of catalytic systems for selective hydrodeoxygenation of acetophenone derivatives. For instance, a bimetallic iron-ruthenium nanoparticle catalyst supported on an imidazolium-based ionic liquid phase (Fe25Ru75@SILP) has demonstrated high activity and selectivity in the deoxygenation of the side-chain of various acetophenones without hydrogenating the aromatic ring. rsc.orgrsc.org This approach is significant as it allows for the conversion of readily available substrates into valuable alkyl phenols. rsc.orgrsc.org The catalytic system can be operated under continuous flow conditions, highlighting its robustness and flexibility for industrial applications. rsc.orgrsc.org

Green chemistry principles are also being applied to the synthesis of related compounds like chalcones and flavonoids, which often use acetophenone derivatives as starting materials. benthamdirect.com Solvent-free solid-state trituration between an acetophenone derivative and a substituted benzaldehyde, using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is an eco-friendly method for chalcone synthesis. benthamdirect.com This Claisen-Schmidt reaction avoids the use of volatile organic solvents, thus reducing environmental pollution. benthamdirect.com Furthermore, microwave-assisted synthesis has emerged as a green technique that offers remarkably short reaction times, high product yields, and easier purification compared to conventional methods. mdpi.com This approach also reduces the volume of solvents required, making it an ecologically sustainable option. mdpi.com

The use of water as a solvent and the absence of a catalyst in three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile represents another green approach to synthesizing 1,4-diketone scaffolds. rsc.org Such strategies, which emphasize aqueous reaction media and catalyst-free conditions, are highly desirable from an environmental and economic perspective.

Below is a table summarizing various catalytic and green chemistry approaches applicable to the synthesis of acetophenone derivatives.

| Methodology | Catalyst/Reagent | Key Features | Potential Application to this compound Synthesis |

| Selective Hydrodeoxygenation | Fe25Ru75@SILP | High activity and selectivity, continuous flow conditions. rsc.orgrsc.org | Selective reduction of one acetyl group. |

| Solvent-Free Trituration | NaOH or KOH | Eco-friendly, avoids organic solvents. benthamdirect.com | Synthesis of chalcone derivatives from the subject compound. |

| Microwave-Assisted Synthesis | - | Short reaction times, high yields, reduced solvent usage. mdpi.com | Acceleration of various synthetic steps. |

| Aqueous Three-Component Reaction | Water (solvent) | Catalyst-free, environmentally benign. rsc.org | Synthesis of more complex structures from the subject compound. |

Derivatization Strategies for Structural Modification

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with desired properties. Derivatization often targets the hydroxyl and acetyl functional groups.

A common derivatization strategy for phenolic compounds is etherification. For example, in the synthesis of 1-(3-Phenoxyphenyl)ethanone, 3-bromoacetophenone is reacted with phenol (B47542) in the presence of sodium methylate and a cuprous bromide catalyst. google.com This suggests that the hydroxyl group of this compound could be similarly converted to an ether.

The acetyl groups can also be targeted for modification. For instance, α-haloketones are versatile building blocks in organic synthesis due to their high reactivity. nih.gov The chlorination of 3-hydroxyacetophenone using sulfuryl chloride in a mixture of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane yields 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov This indicates that one or both acetyl groups of this compound could be selectively halogenated to create reactive intermediates for further synthesis.

Another derivatization route involves the conversion of the ketone to an oxime. The reaction of an isomeric mixture of trifluoromethyl acetophenone with a hydroxylamine (B1172632) salt is a key step in the synthesis of 3-Trifluoromethyl acetophenone oxime. google.com This strategy could be applied to this compound to produce the corresponding oxime derivatives.

Furthermore, the Fries rearrangement is a classic method for synthesizing hydroxyacetophenones. In a related synthesis, 2'-bromophenyl acetate undergoes a Fries rearrangement using aluminum trichloride (B1173362) in 1,2-dichlorobenzene (B45396) to produce 1-(3-bromo-2-hydroxyphenyl)ethanone. chemicalbook.com While this is a synthetic method for a related compound, the principles of electrophilic aromatic substitution are relevant for understanding potential side reactions or further functionalization of the aromatic ring of this compound.

The table below outlines some potential derivatization strategies for this compound based on reactions of analogous structures.

| Functional Group Targeted | Reaction Type | Reagents | Product Type | Reference for Analogy |

| Hydroxyl Group | Etherification | Phenol, Sodium Methylate, Cuprous Bromide | Phenyl ether derivative | google.com |

| Acetyl Group | α-Halogenation | Sulfuryl Chloride | α-Chloroketone derivative | nih.gov |

| Acetyl Group | Oximation | Hydroxylamine Salt | Oxime derivative | google.com |

| Aromatic Ring | Electrophilic Aromatic Substitution | Aluminum Trichloride (Lewis Acid) | Isomeric rearranged products | chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of 1 3 Acetyl 5 Hydroxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a detailed map of the molecular structure.

In the ¹H NMR spectrum of 1-(3-Acetyl-5-hydroxyphenyl)ethanone, distinct signals corresponding to the different types of protons are observed. The spectrum typically shows a singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which can be variable and is dependent on solvent and concentration. The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region, characteristic of their electron-deficient environment. The two equivalent acetyl groups (CH₃) give rise to a single, sharp singlet in the upfield region, integrating to six protons. A publication reports a proton NMR spectrum run in DMSO-d6, showing a singlet at 2.18 ppm corresponding to the six protons of the two acetyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | Phenolic -OH |

| ~7.5 - 8.5 | Multiplet | 3H | Aromatic C-H |

| 2.18 | Singlet | 6H | 2 x Acetyl CH₃ |

Note: The chemical shift for the hydroxyl proton is approximate and can vary. Aromatic proton shifts are estimated based on typical values for similarly substituted rings.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbons of the acetyl groups, the aromatic carbons, and the methyl carbons. The carbonyl carbons are typically found significantly downfield (around 197-200 ppm) due to the strong deshielding effect of the oxygen atom. The carbon atom attached to the hydroxyl group (C-OH) appears in the 155-160 ppm range, while other aromatic carbons resonate between 115 and 140 ppm. The methyl carbons of the two acetyl groups are found in the most upfield region of the spectrum, typically around 26-27 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | Carbonyl Carbon (C=O) |

| ~158.7 | Aromatic C-OH |

| ~138.5 | Aromatic C-COCH₃ |

| ~122.1 | Aromatic C-H |

| ~118.6 | Aromatic C-H |

| ~26.8 | Methyl Carbon (CH₃) |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the carbonyl groups (C=O) from the two acetyl moieties is confirmed by a strong, sharp absorption peak around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are generally seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |

| ~3080 | C-H Stretch | Aromatic |

| 1680-1700 (strong) | C=O Stretch | Acetyl (Ketone) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol (B47542) |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, a strong Raman signal would be expected for the symmetric stretching of the aromatic ring. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. Detailed experimental Raman data for this specific compound is not widely available in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dominated by the loss of methyl groups (•CH₃) and acetyl groups (•COCH₃) from the molecular ion. A prominent fragment would be expected from the alpha-cleavage of one of the acetyl groups, leading to the formation of a stable acylium ion.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion | Loss from Molecular Ion |

| 178 | [M]⁺ | - |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (molecular formula C₁₀H₁₀O₃), HRMS analysis would be expected to yield an exact mass that confirms this composition.

Despite extensive searches, specific experimental HRMS data, such as the observed exact mass for the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙), has not been located in the available scientific literature for this particular compound.

Table 1: Theoretical HRMS Data for C₁₀H₁₀O₃ (Note: This table represents calculated theoretical values, not experimental results.)

| Ion Type | Theoretical Exact Mass |

| [M]⁺˙ | 178.06299 u |

| [M+H]⁺ | 179.07027 u |

| [M+Na]⁺ | 201.05221 u |

| [M-H]⁻ | 177.05574 u |

Electron Ionization Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" based on the fragmentation pattern, which is useful for structural elucidation. Key fragments for this compound would likely arise from the cleavage of the acetyl groups.

A search of spectral databases, including the NIST Mass Spectrometry Data Center, did not yield an experimental EI mass spectrum for this compound. Data is available for related structures such as 1-(3-hydroxyphenyl)ethanone, but this is not applicable to the target compound.

Table 2: Predicted Key Fragments in EI-MS of this compound (Note: This table is based on general fragmentation principles for aromatic ketones and is predictive, not based on experimental data.)

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺˙ | [C₁₀H₁₀O₃]⁺˙ | 178 |

| [M-CH₃]⁺ | [C₉H₇O₃]⁺ | 163 |

| [M-COCH₃]⁺ | [C₈H₇O₂]⁺ | 135 |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions.

No published crystal structure data for this compound (CAS 87533-51-5) was found. While crystallographic information exists for isomers like 1-(5-Acetyl-2-hydroxyphenyl)ethanone, the differing substitution pattern means these findings cannot be attributed to the target compound. A crystallographic study of this compound would be necessary to determine its specific solid-state conformation and packing.

Table 3: Required Parameters from a Hypothetical X-ray Crystallography Study (Note: This table lists the type of data that would be generated from an experimental analysis.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure organic compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify its elemental composition and purity.

Specific experimental results from elemental analysis of this compound have not been reported in the reviewed literature. The theoretical composition provides a benchmark for any future analysis.

Table 4: Theoretical vs. Experimental Elemental Analysis for C₁₀H₁₀O₃ (Note: Experimental data is currently unavailable.)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 67.41% | Data not available |

| Hydrogen (H) | 5.66% | Data not available |

| Oxygen (O) | 26.93% | Data not available |

Chemical Reactivity and Mechanistic Transformations of Substituted Phenyl Ethanones

Reactions at the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the aromatic ring is weakly acidic and can participate in reactions typical of phenols, such as esterification and oxidation.

The phenolic hydroxyl group of 1-(3-acetyl-5-hydroxyphenyl)ethanone can be converted into an ester. This reaction typically involves treating the phenol (B47542) with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of an acid or base catalyst. For instance, in a process analogous to the protection of 3-hydroxybenzoic acid, the hydroxyl group can react with acetic anhydride to form the corresponding acetate (B1210297) ester. patsnap.comgoogle.com

The general mechanism for acid-catalyzed esterification begins with the protonation of the acylating agent (e.g., ethanoic acid from the anhydride) by a strong acid catalyst like sulfuric acid. chemguide.co.uk This protonation makes the carbonyl carbon more electrophilic. The phenolic oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Catalyst | Product |

|---|

Phenolic compounds are susceptible to oxidation, and the hydroxyl group of this compound is no exception. Oxidation can lead to the formation of quinone or semiquinone radical species. nih.gov The course of the oxidation is highly dependent on the oxidant and reaction conditions.

Electrochemical studies on similar hydroxyphenyl ethanone (B97240) derivatives show that oxidation can generate reactive quinone-imine species. drugbank.comresearchgate.net In the case of this compound, oxidation could potentially form a benzoquinone derivative. The oxidation of substituted catechols has been shown to proceed via the formation of o-quinones, which are highly reactive. marquette.edu Another relevant pathway is the Dakin oxidation, where alkaline hydrogen peroxide is used to oxidize hydroxyacyl aromatics. While this reaction typically converts an ortho- or para-hydroxyaryl ketone into a dihydric phenol, it underscores the susceptibility of the ring and its substituents to oxidative transformation. cdnsciencepub.com

Reactions of the Carbonyl Functionality (Ketone)

The two acetyl groups possess electrophilic carbonyl carbons, which are primary sites for nucleophilic addition and condensation reactions. masterorganicchemistry.comlibretexts.orgslideshare.net

Condensation Reactions: The methyl groups of the acetyl functionalities are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Aldol (B89426) Condensation: A prominent reaction is the base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. weebly.com This reaction involves the nucleophilic addition of the enolate derived from this compound to the aldehyde's carbonyl carbon, followed by dehydration to yield a chalcone (B49325) (an α,β-unsaturated ketone). jocpr.comscialert.netjetir.org These chalcones are versatile synthetic intermediates. scialert.netnih.gov

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgvaia.com The reaction of the ketone with an active methylene compound like diethyl malonate or cyanoacetic acid, catalyzed by a weak base, would result in an α,β-unsaturated product after dehydration. wikipedia.orgyoutube.com

Table 2: Examples of Condensation Reactions

| Reaction Type | Ketone | Reagent | Catalyst | Product Type |

|---|---|---|---|---|

| Aldol (Claisen-Schmidt) | This compound | Benzaldehyde | NaOH or KOH | Chalcone |

Nucleophilic Addition: The carbonyl carbons can be attacked by a wide range of nucleophiles. libretexts.org The reaction proceeds via a tetrahedral alkoxide intermediate, which is then protonated to give an alcohol product. libretexts.org

Reaction with HCN: Addition of hydrogen cyanide forms a cyanohydrin.

Reaction with Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by acidic workup yields tertiary alcohols.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The substitution pattern on the aromatic ring is determined by the directing effects of the existing substituents: one hydroxyl group and two acetyl groups. organicchemistrytutor.comyoutube.comuci.edu

Directing Effects:

Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. wikipedia.org

Acetyl (-COCH₃) groups: These are deactivating, meta-directing groups because the carbonyl group withdraws electron density from the ring through resonance. youtube.com

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles will be directed to the positions ortho and para to the -OH group, which are positions 2, 4, and 6.

Nitration: The nitration of the closely related 3-hydroxyacetophenone with nitric acid has been shown to yield several products, with one study reporting the formation of 2,6-dinitro-3-hydroxyacetophenone as an unusual product where substitution occurs at the sterically hindered positions. researchgate.netdigitellinc.com For this compound, nitration would be expected to occur at the 2, 4, or 6 positions, guided by the hydroxyl group.

Halogenation: Chlorination of 3-hydroxyacetophenone has been shown to produce a mixture of isomers, with the 2-chloro and 6-chloro products predominating over the 4-chloro isomer. iu.edu Similarly, bromination of hydroxyacetophenones readily occurs on the aromatic ring rather than the acetyl side-chain. cbijournal.com For the target compound, halogenation would also be directed to the positions activated by the hydroxyl group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Activating/Deactivating Influence | Predicted Site of Substitution |

|---|---|---|

| 2 | ortho to -OH (activating) | Favorable |

| 4 | para to -OH (activating) | Favorable |

Michael Addition Pathways

While this compound is not itself a typical Michael acceptor, it can serve as a precursor to molecules that participate in Michael addition reactions. The Michael addition is the conjugate (1,4) addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov

As a Precursor to a Michael Acceptor: As described in section 4.2.1, this compound can undergo an aldol condensation with an aldehyde to form a chalcone. researchgate.net This resulting α,β-unsaturated ketone is an excellent Michael acceptor, readily reacting with nucleophiles such as enolates, amines, or thiols. researchgate.net

Via Oxidation to a Quinone Acceptor: Electrochemical oxidation of similar hydroxyphenyl compounds can generate quinone-type species that then act as Michael acceptors. drugbank.comresearchgate.netresearchgate.net Anodically generated quinones can react with various nucleophiles in a Michael-type fashion. researchgate.netacademie-sciences.fr

As a Michael Donor: The enolate formed by deprotonating one of the acetyl methyl groups of this compound can act as a Michael donor. This carbanion can then add to a Michael acceptor, such as an α,β-unsaturated ester or ketone, to form a new carbon-carbon bond.

Exploration of Novel Reaction Pathways for this compound

The unique structural features of this compound, characterized by two activating hydroxyl and acetyl groups in a meta arrangement, offer a rich landscape for the exploration of novel reaction pathways. The presence of multiple reactive sites—two carbonyl groups, a phenolic hydroxyl group, and an activated aromatic ring—allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic systems and other valuable organic molecules. Research into the reactivity of this and structurally related substituted phenyl ethanones has unveiled several innovative synthetic routes, which are detailed below.

Synthesis of Chromone (B188151) and Flavonoid Derivatives

One of the most significant applications of 2-hydroxyacetophenones is in the synthesis of chromones and flavonoids, classes of compounds with broad biological activities. While this compound is a 3,5-disubstituted acetophenone (B1666503), the principles of chromone and flavonoid synthesis can be extrapolated from reactions involving 2-hydroxyacetophenones. The general strategy involves the condensation of the acetophenone with a suitable carbonyl compound or its derivative, followed by cyclization.

For instance, the Baker-Venkataraman rearrangement is a classic method for synthesizing 1,3-diketones, which are precursors to flavones. thieme.com Although not directly applicable to this compound due to the hydroxyl group's position, related condensation reactions can be envisioned. A more direct approach involves the Claisen-Schmidt condensation of the acetophenone with an aromatic aldehyde to form a chalcone, which can then undergo oxidative cyclization to yield a flavonoid. beilstein-journals.orgorganic-chemistry.org

The reaction of a 2-hydroxyacetophenone (B1195853) with an acid anhydride and its sodium salt, known as the Kostanecki-Robinson reaction, provides another route to chromones and flavones. mdpi.com While the 5-hydroxy group in the target molecule may complicate this specific reaction, variations of this acid-catalyzed cyclization are plausible.

A plausible reaction scheme for the synthesis of a flavonoid derivative from this compound is outlined below:

Table 1: Plausible Synthesis of a Flavonoid Derivative

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, Benzaldehyde | NaOH, Ethanol (B145695), Reflux | 1-(3-Acetyl-5-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) |

| 2 | Chalcone from Step 1 | I₂, DMSO, Heat | A substituted flavonoid |

This table presents a hypothetical reaction pathway based on established synthetic methodologies for flavonoids.

Knoevenagel and Claisen-Schmidt Condensations

The carbonyl groups of this compound are susceptible to nucleophilic attack, making them ideal substrates for condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of a variety of organic compounds. beilstein-journals.orgnih.gov

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. nih.govmdpi.com This reaction with this compound would lead to the formation of α,β-unsaturated dinitriles or esters, which are versatile intermediates for the synthesis of various heterocyclic compounds. chemsrc.com

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of the ketone with an aldehyde that cannot enolize, typically an aromatic aldehyde. beilstein-journals.org This reaction, as mentioned earlier, is a key step in the synthesis of chalcones, which are precursors to flavonoids. organic-chemistry.org The reactivity of the two acetyl groups in this compound could potentially be controlled to achieve selective condensation.

Table 2: Representative Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst | Potential Product |

| Knoevenagel | Malononitrile | Piperidine | 2-(1-(3-Acetyl-5-hydroxyphenyl)ethylidene)malononitrile |

| Claisen-Schmidt | 4-Methoxybenzaldehyde | NaOH | 1-(3-Acetyl-5-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

This table illustrates potential products from condensation reactions involving one of the acetyl groups of the target compound.

Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an attractive precursor for the synthesis of fused heterocyclic compounds. The combination of a hydroxyl group and two carbonyl groups on the aromatic ring can be exploited to construct bicyclic and tricyclic systems through intramolecular cyclization or tandem reactions.

For example, domino reactions involving chromones (which can be synthesized from related acetophenones) with activated carbonyl compounds have been reported to yield a variety of complex heterocyclic structures. beilstein-journals.org Similar multi-component reactions involving this compound, an aldehyde, and a nitrogen-containing species could lead to the formation of novel fused pyrimidine (B1678525) or pyridine (B92270) derivatives. rsc.org

The synthesis of fused heterocycles often involves a sequence of reactions, such as a Michael addition followed by an intramolecular condensation. The activated aromatic ring of this compound can also participate in cyclization reactions, further expanding the possibilities for creating diverse molecular architectures.

Table 3: Potential Fused Heterocyclic Systems

| Reaction Strategy | Key Intermediates | Resulting Heterocycle |

| Tandem Michael Addition/Intramolecular Condensation | Enolate of the ketone, α,β-unsaturated carbonyl | Fused pyran or pyridine derivatives |

| Multi-component Reaction | Imine or enamine intermediates | Fused dihydropyrimidine (B8664642) derivatives |

| Intramolecular Cyclization (after functionalization) | Halogenated or otherwise activated derivatives | Benzofuran or other fused systems |

This table outlines conceptual strategies for the synthesis of fused heterocycles starting from this compound.

Computational and Theoretical Studies on 1 3 Acetyl 5 Hydroxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. For 1-(3-acetyl-5-hydroxyphenyl)ethanone, these computational methods provide deep insights that complement experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like this compound. DFT calculations are typically employed to determine the most stable geometric configuration of the molecule, known as geometry optimization.

These calculations are performed using various functionals and basis sets. A common and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This approach accurately computes the ground-state optimized geometry, bond lengths, bond angles, and dihedral angles. The results from these calculations can be compared with experimental data, if available, to validate the computational model. For instance, DFT has been successfully used to determine the structural parameters of related acetophenone (B1666503) and phenolic compounds. mdpi.comnih.gov

Below is a representative table of optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (acetyl) | 1.23 |

| Bond Length (Å) | C-C (ring) | 1.39 |

| Bond Length (Å) | C-O (hydroxyl) | 1.36 |

| Bond Angle (°) | C-C-C (ring) | 120.0 |

| Bond Angle (°) | C-C=O (acetyl) | 120.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-C(acetyl)-O(acetyl) | ~0 or ~180 |

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large energy gap indicates high stability. researchgate.net DFT calculations are highly effective for determining the energies of these frontier orbitals.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be distributed over the acetyl groups, which are electron-withdrawing. This distribution facilitates intramolecular charge transfer.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Vibrational Spectroscopy: Theoretical calculations of IR and Raman spectra can help in the assignment of experimental vibrational bands to specific functional groups. For this compound, characteristic frequencies for the O-H stretching of the hydroxyl group, C=O stretching of the acetyl groups, and various C-C and C-H vibrations of the phenyl ring can be predicted. mdpi.com

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted transitions often correspond to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl groups.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental data and are crucial for the structural elucidation of the molecule. mdpi.com

| Spectroscopy Type | Functional Group/Atom | Predicted Value |

|---|---|---|

| FT-IR (cm⁻¹) | O-H stretch | ~3400-3600 |

| FT-IR (cm⁻¹) | C=O stretch | ~1680-1700 |

| UV-Vis (nm) | π → π* | ~250-280 |

| ¹H NMR (ppm) | -OH | ~5.0-6.0 |

| ¹H NMR (ppm) | -CH₃ (acetyl) | ~2.5 |

| ¹³C NMR (ppm) | C=O (acetyl) | ~198 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules, which are often not accessible through static quantum chemical calculations alone.

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The rotation around single bonds, particularly the bonds connecting the acetyl groups to the phenyl ring, can lead to various conformers with different energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy landscape of a molecule. researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, it is possible to identify the most stable conformers (global and local minima) and the energy barriers between them (transition states). For this molecule, the orientation of the two acetyl groups and the hydroxyl group relative to the phenyl ring would be the primary focus of such an analysis. This analysis helps in understanding the molecule's preferred shape in different environments. nih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Planar, acetyl groups anti-periplanar |

| 2 | 1.5 | One acetyl group rotated ~90° |

| 3 | 3.2 | Both acetyl groups rotated ~90° |

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. mdpi.combris.ac.uk MD simulations provide a detailed view of molecular motions and interactions by solving Newton's equations of motion for a system of atoms and molecules.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. tandfonline.com This would provide insights into:

Solvation: How the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformational states over time.

Structural Stability: The stability of the molecule's structure at different temperatures and pressures. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, focusing on the correlation between the chemical structure of a compound and its biological activity. For this compound, SAR analysis would involve synthesizing and testing a series of analogues to determine which structural features are critical for its activity. Key modifications could include altering the positions of the acetyl and hydroxyl groups on the phenyl ring, substituting these functional groups with others, or introducing new substituents. By comparing the biological activities of these modified compounds, researchers can deduce the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

A hypothetical QSAR study on a series of analogues of this compound would involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the acetyl groups and the electron-donating character of the hydroxyl group in this compound would significantly influence its electronic properties and, consequently, its interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The spatial arrangement of the two acetyl groups and the hydroxyl group would be a key determinant of how the molecule fits into a biological receptor.

Once these descriptors are calculated for a series of analogues with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be employed to generate a QSAR equation. This equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent molecules.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Analogue 1 | 10.5 | 1.8 | 194.19 | 3.2 |

| Analogue 2 | 5.2 | 2.1 | 208.22 | 2.9 |

| Analogue 3 | 25.1 | 1.5 | 180.16 | 3.5 |

| Analogue 4 | 8.7 | 2.5 | 222.25 | 2.7 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of a ligand's activity and can guide the design of more effective drugs.

In the context of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a specific biological target. The process involves:

Preparation of the Receptor and Ligand: High-resolution three-dimensional structures of the target protein (obtained from X-ray crystallography or NMR spectroscopy) and the ligand (this compound, with its 3D conformation optimized) are prepared.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the hydroxyl group and the carbonyl oxygen atoms of the acetyl groups are likely to act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the active site of a target protein. The aromatic phenyl ring can participate in hydrophobic or π-π stacking interactions.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate |

| Acetyl (C=O) groups | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Phenyl ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

By visualizing and analyzing these interactions, researchers can gain a detailed understanding of the ligand-target recognition process. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. For example, if a docking simulation reveals an empty hydrophobic pocket near one of the acetyl groups, adding a suitable hydrophobic substituent to the phenyl ring could lead to a more potent inhibitor.

Advanced Applications and Precursor Roles of Substituted Phenyl Ethanones

Intermediates in Complex Organic Synthesis

Substituted acetophenones are fundamental starting materials in the field of organic synthesis, valued for their role in constructing more elaborate molecular architectures. The parent compound of the subject molecule, 3',5'-Dihydroxyacetophenone, is recognized as a vital intermediate in the synthesis of numerous pharmaceuticals and serves as a foundational building block in diverse organic synthesis pathways. nbinno.comchemimpex.com This versatility is conferred by the presence of reactive sites that allow for the creation of complex chemical structures. nbinno.com

The general class of hydroxyacetophenones provides a clear precedent for their utility. For instance, 3'-Hydroxyacetophenone is a key intermediate in the synthesis of the drug phenylephrine (B352888) and is also used in the preparation of chalcones and flavonoids with potential antitubercular activity. chemicalbook.comguidechem.com Synthetic routes to these intermediates are well-established, often involving steps like sulfonation followed by alkaline hydrolysis or the demethylation of methoxy (B1213986) precursors. chemicalbook.comguidechem.com

For 1-(3-Acetyl-5-hydroxyphenyl)ethanone, the acetyl groups can serve as protecting groups for the hydroxyl functions (as 3',5'-diacetoxyacetophenone) or as handles for further reactions. The core phenyl ring can undergo electrophilic substitution, while the acetyl groups' methyl carbons can be functionalized, for example, through alpha-halogenation, to introduce new reactive sites for building complex molecules.

Building Blocks for Natural Product Mimics and Analogs

Natural products provide inspiration for the development of new therapeutic agents, and their structural analogs are often synthesized to improve efficacy, stability, or to study structure-activity relationships. mdpi.com Acetophenone (B1666503) derivatives are crucial starting blocks for the synthesis of analogs of several classes of natural products, most notably flavonoids. mdpi.com

Flavonoids are a large class of polyphenolic compounds found in plants, many of which possess significant biological activities. mdpi.cominnovareacademics.in The biosynthesis of flavonoids involves the condensation of a hydroxyacetophenone derivative with an aromatic aldehyde to form a chalcone (B49325), which then undergoes cyclization. mdpi.comnih.gov This biosynthetic pathway is mimicked in the laboratory to create a wide variety of natural product analogs. The Claisen-Schmidt condensation of a substituted acetophenone with an aldehyde is a common method for producing the chalcone precursor. nih.govmdpi.com

This compound, after potential deprotection of one or both acetyl groups to reveal the phenolic hydroxyls, is an ideal precursor for this process. The resulting 3,5-dihydroxyphenyl moiety can form the A-ring of a flavonoid scaffold. By varying the aldehyde used in the initial condensation, a diverse library of flavonoid analogs can be generated, mimicking naturally occurring compounds like flavones, flavonols, and flavanones. mdpi.cominnovareacademics.in This approach allows for the systematic modification of the flavonoid structure to optimize its biological properties.

Development of Chemical Probes and Imaging Agents (e.g., PET Imaging)

The development of chemical probes and imaging agents is essential for visualizing and understanding biological processes in real-time. Fluorescent probes are molecules that can absorb light at one wavelength and emit it at a longer wavelength, allowing for the detection of specific ions, molecules, or cellular structures. caymanchem.comrackcdn.com Positron Emission Tomography (PET) is a powerful in vivo imaging technique that uses radiolabeled molecules (radiotracers) to map the distribution of specific targets in the body. nih.govmdpi.com

The structural core of this compound is suitable for derivatization into such probes. Notably, its parent compound, 3',5'-Dihydroxyacetophenone, has been utilized as a fluorescence probe for the detection of chloride ions. biosynth.com The phenolic core can be the basis for a fluorophore, a molecule with fluorescent properties. Many fluorescent dyes, such as coumarins and rhodamines, are built upon heterocyclic ring systems that can be synthesized from phenolic precursors. nih.govthermofisher.com The functional groups on the acetophenone ring provide convenient handles for attaching targeting moieties or for modulating the photophysical properties of the resulting probe.

In the context of PET imaging, a molecule must be labeled with a positron-emitting radionuclide, such as Fluorine-18. radiologykey.com The synthesis of a PET ligand involves designing a molecule that binds specifically to a biological target (like a receptor or enzyme) and incorporating a site for radiolabeling. nih.govnih.gov The phenyl ring of this compound could be functionalized with a precursor group, such as a nitro or halogen group, to facilitate the introduction of ¹⁸F via nucleophilic substitution, a common strategy in the synthesis of PET radiopharmaceuticals. mdpi.comradiologykey.com

Role in Advanced Materials Science (if applicable for derivatives)

While direct applications in materials science for this compound are not widely documented, its derivatives hold potential as monomers for the synthesis of advanced polymers. Phenolic compounds are well-known precursors for polymers like phenol-formaldehyde resins. The presence of multiple reactive sites on the this compound molecule—the phenolic hydroxyl and the two acetyl groups—allows for its potential use as a cross-linking agent or as a monomer in the creation of specialty polymers with tailored properties.

For instance, the hydroxyl group can be converted into other functional groups, and the acetyl groups can participate in various condensation reactions. This multifunctionality could be exploited to create polymers with high thermal stability, specific optical properties, or chelation capabilities for metal ions. The synthesis of artificial lignin (B12514952) polymers, for example, has utilized bromoacetophenone derivatives as starting monomers, demonstrating the utility of the acetophenone scaffold in polymer chemistry. Derivatives of this compound could potentially be incorporated into polymer backbones to introduce specific functionalities and influence the material's final properties.

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Routes and Methodological Innovations

The synthesis of polysubstituted aromatic compounds like 1-(3-Acetyl-5-hydroxyphenyl)ethanone traditionally relies on classical electrophilic aromatic substitution reactions. However, these methods can sometimes lack regioselectivity and require harsh conditions. Future research could explore more elegant and efficient synthetic strategies.

Potential Unexplored Routes:

Directed Ortho-Metalation (DoM): Utilizing the directing ability of the hydroxyl group, DoM could offer a highly regioselective method for introducing the acetyl groups. This approach could lead to higher yields and fewer side products compared to traditional Friedel-Crafts acylation.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Negishi coupling, could be employed. This would involve the synthesis of a di-substituted phenyl boronic acid or organozinc reagent, followed by coupling with an appropriate acetyl-containing partner.

Chemoenzymatic Synthesis: The use of enzymes, such as ketoreductases, could introduce stereoselectivity if chiral centers were to be incorporated into derivatives of the parent compound. Biocatalysis offers a green and efficient alternative to traditional chemical methods. utexas.edu

Methodological Innovations:

Innovations in flow chemistry could enable the rapid and scalable synthesis of this compound and its derivatives. Automated synthesis platforms could facilitate the exploration of a wide range of reaction conditions to optimize yield and purity.

Identification of Novel Biological Targets and Therapeutic Potential

The phenolic and ketone moieties present in this compound are common pharmacophores found in a variety of biologically active molecules. nih.govgsconlinepress.com Hydroxyacetophenone derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal properties. core.ac.ukacgpubs.org This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Potential Biological Targets:

Enzyme Inhibition: The structure is reminiscent of some enzyme inhibitors. For instance, acetophenone (B1666503) derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. rsc.orgresearchgate.net Further studies could explore its potential to inhibit other enzymes, such as kinases or proteases.

Receptor Modulation: Phenolic compounds are known to interact with various receptors. The potential for this compound to modulate the activity of nuclear receptors or G-protein coupled receptors warrants investigation.

Antioxidant and Anti-inflammatory Pathways: Phenolic compounds are well-known for their antioxidant properties. gsconlinepress.com This compound could potentially modulate pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway.

The therapeutic potential of this compound and its derivatives could span across several areas, including infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. illinois.eduresearchgate.net These technologies can be applied to accelerate the exploration of compounds like this compound.

Applications of AI and ML:

In Silico Target Prediction: Machine learning algorithms can predict potential biological targets for a given small molecule based on its chemical structure. nih.govnih.gov By comparing the structure of this compound to databases of known ligands and their targets, AI tools can generate hypotheses about its mechanism of action.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. chemcopilot.comarxiv.org These platforms analyze vast reaction databases to identify the most promising disconnections and reaction conditions, potentially uncovering synthetic pathways that a human chemist might overlook.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By defining desired characteristics, such as improved potency or reduced toxicity, these models can generate new chemical structures for synthesis and testing.

The integration of AI and ML can significantly reduce the time and cost associated with identifying promising lead compounds and optimizing their properties.

Translational Research Opportunities for Lead Compound Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govresearchgate.net For a compound like this compound, a clear translational pathway can be envisioned.

Key Stages in Translational Research:

Hit-to-Lead Optimization: Assuming initial screening identifies this compound as a "hit" against a specific biological target, the next step would be to synthesize and test a library of analogs to establish a structure-activity relationship (SAR). This process aims to identify a "lead compound" with improved potency and drug-like properties.

Preclinical Development: The lead compound would then undergo rigorous preclinical testing, including in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Investigational New Drug (IND) Application: If the preclinical data is promising, an IND application would be filed with regulatory agencies to initiate clinical trials in humans.

Clinical Trials: The compound would progress through Phase I, II, and III clinical trials to evaluate its safety and efficacy in patient populations.

The journey from a basic chemical entity to a clinically approved drug is long and challenging, but the structural features of this compound provide a solid foundation for initiating such a translational research program, particularly given the known therapeutic potential of related phenolic compounds. oup.comscience.gov

Q & A

Q. What established synthetic methodologies are available for 1-(3-Acetyl-5-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Friedel-Crafts Acylation : Reacting 3-hydroxy-5-substituted benzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Substituent positioning requires careful control to avoid regiochemical ambiguity .

- Fries Rearrangement : Heating phenyl acetate derivatives (e.g., 3-acetoxy-5-hydroxybenzene) at 120–140°C with AlCl₃ to induce acyl group migration .

Q. Key factors affecting yield :

- Catalyst selection : AlCl₃ is preferred for Friedel-Crafts, but bulky substituents may necessitate alternative catalysts (e.g., FeCl₃).

- Solvent polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance Fries rearrangement efficiency .

- Temperature : Excessive heat promotes side reactions, such as hydroxyl group oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying catalytic conditions?

- Systematic parameter optimization : Use Design of Experiments (DoE) to evaluate the impact of catalyst loading, temperature, and solvent polarity. For example, AlCl₃ may deactivate in protic solvents, necessitating anhydrous conditions .

- Protecting group strategies : Temporarily block the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions during acylation .

Q. What advanced analytical approaches are recommended for studying the compound’s interaction with biological targets?

- Fluorinated analogs : Substitute the hydroxyl group with fluorine to enhance metabolic stability and track interactions via ¹⁹F NMR .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450, leveraging structural data from related acetophenone derivatives .

Q. How do competing substituent effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

-

Steric and electronic factors : The 5-hydroxy group directs EAS to the para position (C-4), while the 3-acetyl group deactivates the ring. Use Hammett constants (σ) to predict reactivity:

Substituent σ (meta) σ (para) –OH 0.12 -0.37 –COCH₃ 0.38 0.46 -

Experimental validation : Bromination or nitration reactions under controlled conditions to confirm dominant substitution patterns .

Q. What crystallographic challenges arise when determining the solid-state structure of this compound?

- Hydrogen bonding networks : The hydroxyl and acetyl groups form intermolecular H-bonds, complicating crystal packing. Use low-temperature (100 K) X-ray diffraction to stabilize the lattice .

- Disorder resolution : Partial occupancy of the acetyl group may require refinement software (e.g., SHELXL) to model accurately.

Q. Methodological Notes

- Spectral databases : Cross-reference experimental NMR/IR data with NIST Chemistry WebBook entries for analogous compounds (e.g., 1-(3-hydroxyphenyl)ethanone) .

- Contradiction management : Replicate synthetic protocols from multiple sources (e.g., Friedel-Crafts vs. Fries) to identify reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.